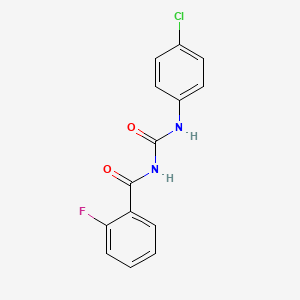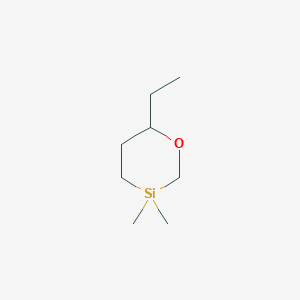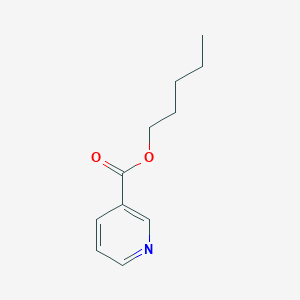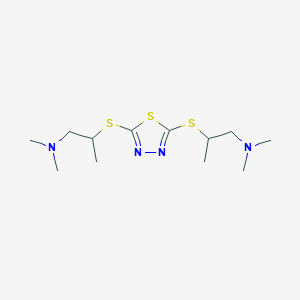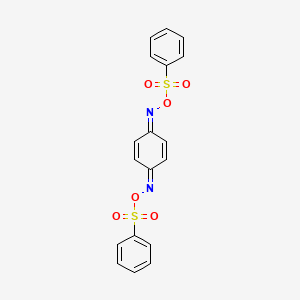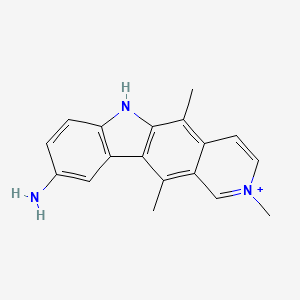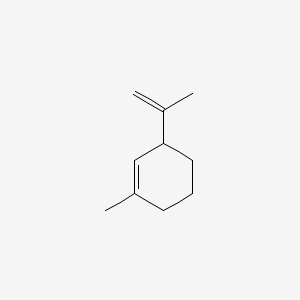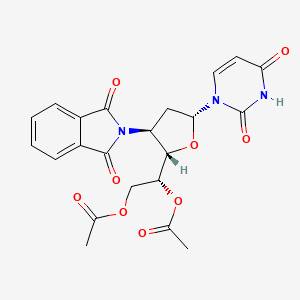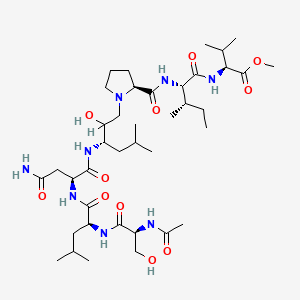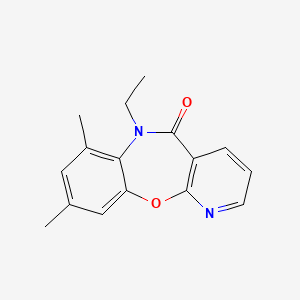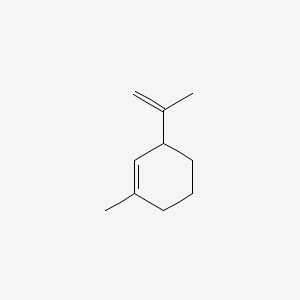
Cyclohexene, 1-methyl-3-(1-methylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene, 1-methyl-3-(1-methylethenyl)-, also known as p-mentha-1,8-diene, is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is commonly found in the essential oils of various plants, including citrus fruits, and is known for its pleasant, lemon-like aroma.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common synthetic route involves the isomerization of limonene, which is another monoterpene. This process typically requires the use of a catalyst, such as a Lewis acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as citrus peel oils. The extraction process includes steam distillation followed by purification steps like fractional distillation to isolate the desired compound.
化学反应分析
Types of Reactions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as carvone or carveol, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Carvone and carveol.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
Cyclohexene, 1-methyl-3-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of cyclohexene, 1-methyl-3-(1-methylethenyl)- involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Limonene: Another monoterpene with a similar structure but different placement of double bonds.
Carvone: An oxidation product of limonene with distinct aromatic properties.
Carveol: Another oxidation product with different functional groups.
Uniqueness
Cyclohexene, 1-methyl-3-(1-methylethenyl)- is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and oxidation products.
This compound’s versatility in chemical reactions and its wide range of applications make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
38738-60-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1-methyl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,10H,1,4-6H2,2-3H3 |
InChI 键 |
UXZIDIYMFIBDKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CCC1)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


